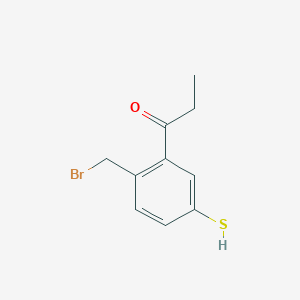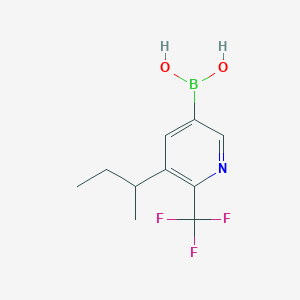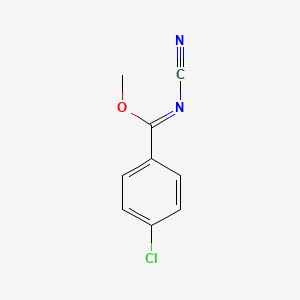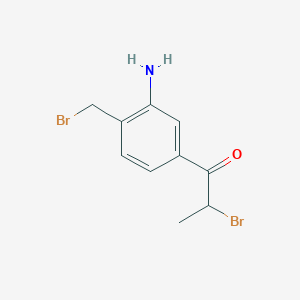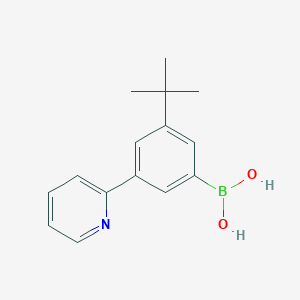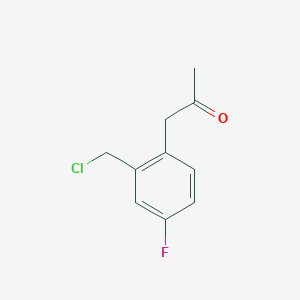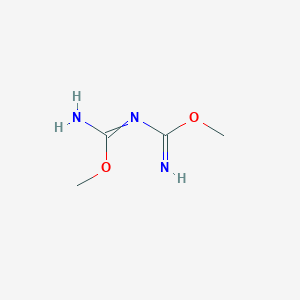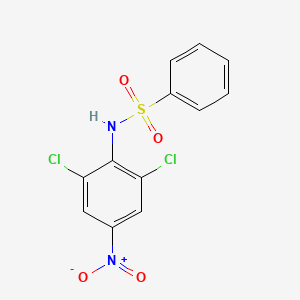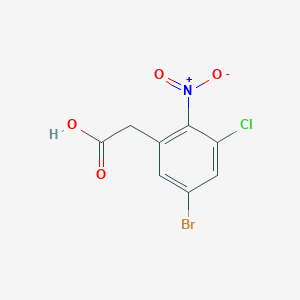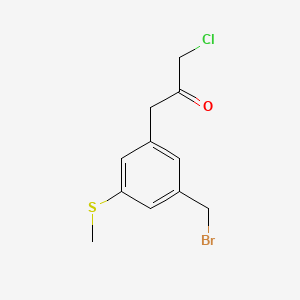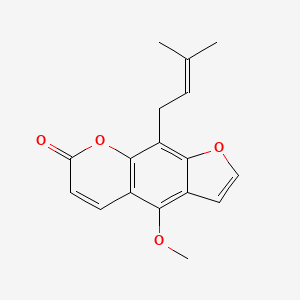
Swietenocoumarin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Swietenocoumarin B is a naturally occurring coumarin derivative found in various plant species. Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Swietenocoumarin B typically involves the use of various organic reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is favored due to its simplicity and high yield of coumarin derivatives .
Another approach is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base. This method is also widely used for the synthesis of coumarin derivatives due to its efficiency and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of advanced catalytic systems, such as metal nanoparticles, has been explored to enhance the efficiency of these reactions . Additionally, continuous flow reactors and other modern industrial techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Swietenocoumarin B undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully or partially reduced compounds. Substitution reactions may result in halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Swietenocoumarin B involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Swietenocoumarin B can be compared with other coumarin derivatives, such as:
Coumarin: The parent compound, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative with antioxidant and anti-inflammatory activities.
Esculetin: Another hydroxylated derivative with similar biological activities.
This compound is unique due to its specific structural features and the resulting pharmacological properties. Its distinct chemical structure allows it to interact with different molecular targets, leading to its unique biological effects .
Properties
CAS No. |
64652-23-9 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-methoxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-10(2)4-5-12-16-13(8-9-20-16)15(19-3)11-6-7-14(18)21-17(11)12/h4,6-9H,5H2,1-3H3 |
InChI Key |
UZXMLGUMBQQVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)
